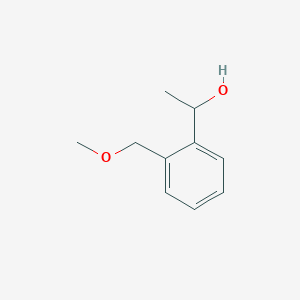
1-(2-(Methoxymethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methoxymethyl)phenyl)ethanol is an organic compound with the molecular formula C10H14O2 It is a type of alcohol that features a methoxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-(Methoxymethyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-(Methoxymethyl)phenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production and ensures high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Methoxymethyl)phenyl)ethanol undergoes various chemical reactions, including:
Reduction: It can be further reduced to the corresponding alkane using strong reducing agents such as LiAlH4.
Common Reagents and Conditions:
Oxidation: CrO3 in acetic acid or KMnO4 in aqueous solution.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 1-(2-(Methoxymethyl)phenyl)ethanone.
Reduction: 1-(2-(Methoxymethyl)phenyl)ethane.
Substitution: 1-(2-(Methoxymethyl)phenyl)ethyl chloride.
Aplicaciones Científicas De Investigación
1-(2-(Methoxymethyl)phenyl)ethanol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-(Methoxymethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparación Con Compuestos Similares
1-(2-(Methoxymethyl)phenyl)ethanol can be compared with other similar compounds, such as:
1-(2-(Methoxymethyl)phenyl)ethanone: This compound is the oxidized form of this compound and has different chemical properties and applications.
2-(2-(Methoxymethyl)phenyl)ethanol: A structural isomer with similar properties but different reactivity and applications.
Phenoxyethanol: Another aromatic alcohol with distinct uses in cosmetics and pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-[2-(methoxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6,8,11H,7H2,1-2H3 |
Clave InChI |
SIZGGCFLBVMLAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1COC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)




![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)



